2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione
Description
Properties
IUPAC Name |
2-bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2O2/c16-13(14(19)9-1-5-11(17)6-2-9)15(20)10-3-7-12(18)8-4-10/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGUPYXLGREDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C(=O)C2=CC=C(C=C2)Cl)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301236100 | |
| Record name | 2-Bromo-1,3-bis(4-chlorophenyl)-1,3-propanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52046-58-9 | |
| Record name | 2-Bromo-1,3-bis(4-chlorophenyl)-1,3-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52046-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,3-bis(4-chlorophenyl)-1,3-propanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione typically involves the bromination of 1,3-bis(4-chlorophenyl)propane-1,3-dione. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical compounds.
Biology: The compound is used in biochemical studies to investigate the effects of brominated and chlorinated organic compounds on biological systems.
Medicine: Research involving this compound includes studying its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The compound can also interact with enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione and related halogenated diketones:
Key Findings:
Halogen Influence on Properties: Lipophilicity: Brominated analogs (e.g., C₁₅H₉Br₃O₂) exhibit higher logP values (5.24) compared to chlorinated derivatives (~4.5), indicating greater lipid solubility . This makes brominated compounds more suitable for applications requiring non-polar media. Molecular Weight: Bromine’s higher atomic mass increases molecular weight significantly (e.g., 460.94 g/mol for C₁₅H₉Br₃O₂ vs. ~371.8 g/mol for the chlorinated analog) .
In contrast, bromine on aryl rings (e.g., in 1,3-bis(4-bromophenyl)-2-propanone ) is less reactive but useful in cross-coupling reactions like Suzuki-Miyaura.
Applications :
- Target Compound : Likely used as a building block in pharmaceuticals or agrochemicals due to its balanced halogenation (Cl for stability, Br for reactivity).
- Brominated Analogs : Preferred in high-throughput crystallography pipelines due to their robustness in SHELX-based refinements .
- Mixed Halogen Derivatives (e.g., C₁₅H₉Br₂ClO₂) : Explored in early drug discovery for unique electronic properties .
Biological Activity
2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione (BPPD) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H9BrCl2O2
- Molecular Weight : 365.54 g/mol
- CAS Number : 52046-58-9
BPPD features a bromine atom at the 2-position and two 4-chlorophenyl groups attached to a propane-1,3-dione backbone. This structure is significant as it influences the compound's reactivity and biological interactions.
BPPD functions primarily as an inhibitor of various biochemical pathways. Its mechanism involves:
- Enzyme Inhibition : BPPD has been shown to inhibit enzymes involved in inflammatory responses, thus reducing inflammation in biological systems.
- Cell Signaling Modulation : The compound affects cellular processes by modulating signaling pathways and gene expression related to inflammation and immune responses.
- Biochemical Pathways : It influences pathways associated with colitis in experimental models, suggesting its role in gastrointestinal health.
Anti-inflammatory Effects
Research indicates that BPPD significantly reduces the disease activity index in mouse models of dextran sulfate sodium (DSS)-induced colitis. This suggests that BPPD can alleviate symptoms associated with inflammatory bowel diseases through its anti-inflammatory properties.
Case Studies
-
In Vivo Studies on Colitis :
- A study involving DSS-induced colitis in mice reported that administration of BPPD resulted in a marked reduction in inflammation markers and improved histological scores compared to control groups. This highlights its potential therapeutic application in treating inflammatory bowel diseases.
- Synthesis and Biological Evaluation :
Comparative Analysis
The following table summarizes the biological activities of BPPD compared to structurally similar compounds:
| Compound Name | Anti-inflammatory Activity | Antimicrobial Activity | Notes |
|---|---|---|---|
| 2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione | High | Limited | Effective in DSS-induced colitis models |
| 1,3-Bis(4-chlorophenyl)propane-1,3-dione | Moderate | Moderate | Similar structure; used in inflammation studies |
| 2-Chloro-1,3-bis(4-fluorophenyl)propane-1,3-dione | Low | High | Notable antibacterial properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione, and how can purity be validated?
- Methodology : A plausible synthesis involves halogenation of the parent diketone using bromine in the presence of Lewis acids (e.g., AlCl₃). Post-synthesis purification via recrystallization in chloroform or ethyl acetate is advised, as solvent choice critically impacts crystal quality . Validate purity using HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR spectroscopy. Compare spectral data with structurally similar fluorinated analogs (e.g., δ ~6.45 ppm for α-protons in fluorinated diones) to confirm substituent effects .
Q. What crystallization conditions optimize single-crystal X-ray diffraction analysis for this compound?
- Methodology : Use slow evaporation in chloroform at 4°C to grow diffraction-quality crystals. Employ SHELX software (SHELXL for refinement, SHELXD for structure solution) to resolve halogen-heavy structures, leveraging its robust handling of twinned data and high-resolution refinement . For graphical representation, ORTEP-III can visualize anisotropic displacement parameters, critical for interpreting bromine/chlorine thermal motion .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data between synthetic batches?
- Methodology : Ensure consistent deuterated solvent use (e.g., CDCl₃) and temperature control during acquisition. Dynamic effects from keto-enol tautomerism may cause signal splitting; use variable-temperature NMR to confirm. For impurity analysis, combine 2D-COSY with mass spectrometry (HRMS-ESI) to detect trace byproducts (e.g., debrominated derivatives) . Cross-reference with crystallographic data to validate molecular conformation .
Q. What computational approaches predict electronic properties and reactivity of this compound?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G** basis set) to map frontier molecular orbitals, highlighting bromine’s electron-withdrawing effects. Compare calculated dipole moments with experimental data from dielectric constant measurements. Use Gaussian or ORCA software for electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites .
Q. How does halogen bonding influence supramolecular assembly in the solid state?
- Methodology : Analyze X-ray crystallography data for Br···O and Cl···π interactions. Quantify bond lengths/angles (e.g., Br–C=O distances < 3.4 Å indicate significant interactions). Pair with Hirshfeld surface analysis (CrystalExplorer) to visualize intermolecular contacts. Compare with halogen-free analogs to isolate electronic contributions .
Q. What strategies address hygroscopicity or polymorphic transitions during storage?
- Methodology : Store under inert gas (argon) in sealed, desiccated containers. Monitor stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect hydrate formation. For polymorph control, use solvent-drop grinding with ethanol to favor the thermodynamically stable form. Validate phase purity via PXRD .
Data Contradiction Analysis
Q. How to reconcile conflicting reactivity reports in cross-coupling reactions involving this compound?
- Methodology : Systematically vary catalysts (e.g., Pd(PPh₃)₄ vs. CuI), solvents (DMF vs. THF), and bases (K₂CO₃ vs. Cs₂CO₃). Use in situ IR spectroscopy to track reaction progress and identify intermediates. If yields diverge, conduct XPS analysis to detect surface oxidation of catalysts, which may deactivate reactive sites .
Q. Why do computational models sometimes fail to predict experimental spectroscopic data?
- Resolution : Account for solvent effects (PCM model) and relativistic effects (for Br/Cl atoms) in DFT calculations. Validate against solid-state NMR or Raman spectra to disentangle dynamic solution behavior vs. static crystal environments. Calibrate using known brominated diketones with resolved crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
